molecular formula C15H20O8 B1215211 Anisatin CAS No. 5230-87-5

Anisatin

Cat. No.: B1215211
CAS No.: 5230-87-5
M. Wt: 328.31 g/mol
InChI Key: GEVWHIDSUOMVRI-QWNPAUMXSA-N
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Biochemical Analysis

Biochemical Properties

Anisatin plays a significant role in biochemical reactions, particularly in its interaction with the GABA receptor. It acts as a strong non-competitive antagonist of the GABA receptor, which is crucial for inhibitory neurotransmission in the central nervous system . This compound binds to the picrotoxinin site on the GABA receptor, inhibiting the receptor’s function and leading to increased neuronal excitability . This interaction disrupts the normal inhibitory signaling, resulting in convulsions and other neurotoxic effects .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In neuronal cells, this compound’s inhibition of the GABA receptor leads to increased excitability and the potential for convulsive seizures . This compound also affects cell signaling pathways, particularly those involving GABAergic neurotransmission . Additionally, this compound influences gene expression related to the GABA receptor and other associated proteins, further exacerbating its neurotoxic effects . Cellular metabolism is also impacted, as this compound-induced seizures can lead to metabolic disturbances and oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the picrotoxinin site on the GABA receptor . This binding inhibits the receptor’s function, preventing GABA from exerting its inhibitory effects on neuronal activity . As a result, there is an increase in neuronal excitability, leading to convulsions and other neurotoxic symptoms . This compound’s interaction with the GABA receptor is use-dependent, meaning that its inhibitory effects are more pronounced when the receptor is actively engaged in neurotransmission . This mechanism highlights the compound’s potent neurotoxic properties and its potential for causing severe neurological disturbances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its neurotoxic effects can persist for extended periods . Studies have shown that this compound-induced convulsions can occur within hours of exposure and may last for several hours . Long-term effects on cellular function include sustained neuronal excitability and potential damage to neural tissues . Additionally, this compound’s stability and degradation in laboratory settings are crucial factors in understanding its prolonged neurotoxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild neurotoxic symptoms, such as increased neuronal excitability and minor convulsions . At higher doses, the compound’s toxic effects become more severe, leading to pronounced convulsions, seizures, and even death . Studies in mice have shown that the lethal dose of this compound is approximately 1 mg/kg when administered intraperitoneally . These dosage-dependent effects highlight the compound’s potent neurotoxicity and the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its neurotoxic effects. The compound interacts with enzymes and cofactors involved in GABAergic neurotransmission, leading to disruptions in normal metabolic processes . This compound’s inhibition of the GABA receptor affects the metabolic flux of neurotransmitters, resulting in altered levels of GABA and other associated metabolites . Additionally, this compound-induced seizures can cause metabolic disturbances, including oxidative stress and energy metabolism imbalances .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution within tissues is influenced by its binding affinity to specific receptors and proteins, leading to its accumulation in neural tissues . This localization is critical for its neurotoxic effects, as it allows this compound to exert its inhibitory action on the GABA receptor in the central nervous system .

Subcellular Localization

This compound’s subcellular localization is primarily within neural tissues, where it exerts its neurotoxic effects . The compound is directed to specific compartments and organelles through targeting signals and post-translational modifications . This compound’s localization to the GABA receptor sites is crucial for its inhibitory action, as it allows the compound to effectively block GABAergic neurotransmission . This subcellular targeting is a key aspect of this compound’s mechanism of action and its potent neurotoxic properties .

Comparison with Similar Compounds

Anisatin is structurally similar to other sesquiterpene lactones like veranisatins A, B, and C, which are also isolated from Illicium species . These compounds share similar neurotoxic properties but differ in their specific molecular structures and stereochemistry .

Compared to other GABA receptor antagonists like picrotoxinin, this compound is unique in its specific binding site and use-dependent mechanism of action . This makes it a valuable tool for studying the GABAergic system and developing new neurotoxic agents .

Conclusion

This compound is a fascinating compound with a complex structure and potent neurotoxic effects. Its synthesis, chemical reactivity, and applications in scientific research make it a valuable subject of study in various fields, including chemistry, biology, and medicine. Despite its toxicity, this compound continues to provide valuable insights into the GABAergic system and the development of new neurotoxic agents.

Properties

IUPAC Name

(1S,2R,4R,5R,6S,7R,8R,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12+,13+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVWHIDSUOMVRI-QWNPAUMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]([C@]2([C@@]13C[C@H]([C@]([C@@]24COC4=O)(C)O)OC(=O)[C@@H]3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058396
Record name Anisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5230-87-5
Record name (-)-Anisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5230-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anisatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005230875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5230-87-5
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Record name ANISATIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological target of Anisatin?

A2: this compound primarily acts on the γ-aminobutyric acid (GABA) system, specifically targeting the GABAA receptor-channel complex. [, ]

Q2: How does this compound interact with the GABAA receptor?

A3: this compound acts as a non-competitive antagonist of GABAA receptors. [, ] This means it binds to a site distinct from the GABA binding site and inhibits the receptor's function. Studies indicate that this compound's binding site overlaps with the picrotoxinin binding site on the GABAA receptor. [, , , ]

Q3: What are the downstream effects of this compound binding to GABAA receptors?

A4: By antagonizing GABAA receptors, this compound disrupts inhibitory neurotransmission in the central nervous system. This can lead to a range of neurological effects, including hyperactivity, tremors, seizures, and even death. [, , , , ]

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C15H20O8. Its molecular weight is 328.31 g/mol. [, , ]

Q5: Are there any spectroscopic data available for this compound?

A6: Yes, extensive spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry data, have been used to characterize and elucidate the structure of this compound. [, , , , , ]

Q6: Has the relationship between this compound's structure and its activity been studied?

A7: Yes, structure-activity relationship (SAR) studies have been conducted on this compound and related compounds. These studies have revealed key structural features important for its GABAA receptor antagonism, such as the spatial arrangement of its functional groups and the presence of the lactone ring. [, ] Modifications to these structural elements can significantly impact this compound's activity, potency, and selectivity.

Q7: Are there any computational models available for studying this compound's interactions?

A8: Computational chemistry techniques, such as molecular modeling and pharmacophore modeling, have been employed to study this compound's interactions with the GABAA receptor. These studies have provided valuable insights into the binding mode and structural requirements for this compound's activity. []

Q8: What is known about the pharmacokinetics of this compound?

A9: Studies in mice have shown that this compound is absorbed after oral administration, with an absolute bioavailability of 22.6%. [] The compound can be detected in plasma and urine after ingestion. [, ] More detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, are currently limited.

Q9: What analytical techniques are used to detect and quantify this compound?

A11: Several analytical methods have been developed and validated for the detection and quantification of this compound in various matrices, including plant material, food products, and biological samples. [, , , ] These methods often involve techniques such as:

  • Thin-layer chromatography (TLC): This technique can be used to differentiate between various Illicium species based on their flavonoid profiles, providing a preliminary screening method for this compound-containing plants. []
  • High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS): This technique allows for sensitive and selective quantification of this compound in complex matrices. [, , , , ] Various extraction methods, such as solid-phase extraction (SPE) and liquid-liquid extraction, are often employed to isolate and purify this compound from the sample matrix before analysis.
  • Nuclear magnetic resonance (NMR) spectroscopy: NMR can confirm the presence of this compound in samples and provide structural information. [, , , ]

Q10: What are the toxicological effects of this compound?

A12: this compound is a potent neurotoxin that can cause a range of adverse effects, primarily affecting the central nervous system. [, , ] Common symptoms of this compound poisoning include:

    Q11: Are there any regulations surrounding the use of this compound?

    A14: Due to its toxicity, the presence of this compound in food products is strictly regulated in many countries. [] Regulatory agencies like the European Food Safety Authority (EFSA) have established maximum residue limits (MRLs) for this compound in certain food products. []

    Q12: What are the environmental implications of this compound?

    A15: While research on the environmental impact of this compound is limited, its presence in the environment, primarily through the disposal of Illicium plant material, could pose potential risks to wildlife and ecosystems. [] Further research is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.

    Q13: How stable is this compound under various conditions?

    A16: Data on the stability of this compound under various environmental conditions, such as temperature, pH, and light exposure, is limited. [] Further research is needed to determine its degradation pathways and develop appropriate storage and handling guidelines.

    Q14: What are the historical milestones in this compound research?

    A17: * 1950s-1960s: Initial isolation and toxicity studies of this compound from Illicium anisatum.* 1960s-1970s: Elucidation of the structure and stereochemistry of this compound and related compounds. [, , , ] * 1980s-1990s: Investigations into the mechanism of action of this compound on the GABAA receptor. [, , ] * 2000s-present: Development of analytical methods for this compound detection and quantification, exploration of structure-activity relationships, and preliminary studies on potential therapeutic applications. [, , , , , ]

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